![molecular formula C17H25N3O4S B2555528 N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896271-57-1](/img/structure/B2555528.png)
N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists widely use it to create molecules for treating various human diseases. Key features driving interest in this scaffold include:
- Three-Dimensional Coverage : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Synthetic Strategies and Functionalization
Researchers have employed two primary synthetic strategies:
- Functionalization : Preformed pyrrolidine rings, such as proline derivatives, can be further functionalized .
Stereoisomers and Biological Activity
The spatial orientation of substituents and different stereoisomers significantly impacts the binding mode to enantioselective proteins. Thus, understanding the stereochemistry of pyrrolidine-containing compounds is essential for drug design .
Natural and Synthetic Compounds Containing Pyrrolidin-2-one
Pyrrolidin-2-one, a five-membered lactam, appears in both natural and synthetic compounds. Its diverse applications span biological, agrochemical, and synthetic fields .
Microwave-Assisted Organic Synthesis (MAOS)
MAOS has revolutionized pyrrolidine synthesis, enhancing synthetic efficiency and supporting green chemistry practices .
properties
IUPAC Name |
N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-10-18-16(21)17(22)19-12-14-5-4-11-20(14)25(23,24)15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDLPRMSASMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide |
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